molecular formula C11H11ClO5 B2472036 Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate CAS No. 692274-44-5

Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B2472036
CAS No.: 692274-44-5
M. Wt: 258.65
InChI Key: PMZNKCBQGLPRTN-UHFFFAOYSA-N
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Description

Structurally, it features a methoxy group at position 2, a formyl group at position 4, and a chlorine substituent at position 5 on the benzene ring, with an acetoxy methyl ester functional group (C11H11ClO5, molar mass 258.65 g/mol) . This compound is of interest due to its reactive formyl and ester groups, which make it a versatile intermediate in organic synthesis. describes a structurally similar compound (methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate), which likely represents a positional isomer or alternative numbering of the target molecule, highlighting the importance of substituent arrangement in its physicochemical behavior .

Properties

IUPAC Name

methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-9-3-7(5-13)8(12)4-10(9)17-6-11(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZNKCBQGLPRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate typically involves the reaction of 5-chloro-2-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Phenylacetic Acid Family

lists several phenylacetic acid derivatives with high structural similarity (0.92–0.98), including:

2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS 70958-20-2): Lacks the formyl and methoxy groups but includes a phenoxy substituent, enhancing lipophilicity .

2-(4-Chloro-2-methoxyphenyl)acetic acid (CAS 170737-95-8): Shares the chloro and methoxy substituents but replaces the formyl group with a carboxylic acid, altering solubility and reactivity .

2-(5-Chloro-2-methoxy-4-methylphenyl)acetic acid (CAS 383134-15-4): Substitutes the formyl group with a methyl group, reducing electrophilicity .

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Positions) Functional Groups Molar Mass (g/mol) Key Properties
Target Compound 5-Cl, 4-CHO, 2-OCH3 Ester, Formyl 258.65 High reactivity for synthesis
2-(5-Chloro-2-phenoxyphenyl)acetic acid 5-Cl, 2-OPh Carboxylic acid ~278.7* Lipophilic, acidic
2-(4-Chloro-2-methoxyphenyl)acetic acid 4-Cl, 2-OCH3 Carboxylic acid ~214.6* Polar, hydrogen-bonding
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate 5-OCH3, 2-SO2NH2 Ester, Sulfonamide ~273.3† Bioactive, agrochemical uses

*Calculated based on molecular formula; †From .

Comparison with Esters and Sulfonamide Derivatives

  • Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate (): A more complex dimeric structure with two chlorine atoms and a benzyl ether group. Its crystal structure reveals tight molecular packing via C–H⋯C interactions, suggesting higher stability compared to the target compound .
  • Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate (CAS 1016880-01-5, ): Incorporates a chlorosulfonyl group, increasing electrophilicity and utility in Horner–Wadsworth–Emmons reactions for α,β-unsaturated ester synthesis .

Functional Group Reactivity

  • Formyl Group : The target compound’s formyl group (absent in most analogues) enables condensation reactions (e.g., hydrazide formation, as in ), distinguishing it from simpler esters like methyl 2-(2-fluoro-5-methoxyphenyl)acetate () .
  • Ester vs. Acid : Carboxylic acid derivatives () exhibit higher solubility in basic aqueous solutions, whereas the target’s ester group favors organic-phase reactions .

Biological Activity

Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group, a chloro substituent, and a formyl group attached to a phenoxyacetate backbone. This unique arrangement is thought to influence its biological activity through various mechanisms of action.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis8 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound exhibits a spectrum of activity that could be beneficial in developing new antimicrobial agents.

2. Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. In cellular assays, this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine Control (pg/mL) Treated (pg/mL)
TNF-alpha250 ± 20120 ± 15
IL-6300 ± 25150 ± 20

This significant reduction suggests that the compound may have therapeutic potential in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro and methoxy groups may enhance the compound's binding affinity to these targets, thereby modulating various biochemical pathways related to inflammation and microbial growth.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC). The results indicated that it significantly inhibited cell proliferation with IC50 values ranging from 10 to 25 µg/mL, suggesting its potential as an anticancer agent.
  • Synergistic Effects : Another investigation assessed the combination of this compound with standard antibiotics. The combination showed enhanced efficacy against resistant strains of bacteria, indicating a possible strategy for overcoming antibiotic resistance.

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for Methyl 2-(5-chloro-4-formyl-2-methoxyphenoxy)acetate, and how can reaction conditions be optimized for yield? A: The compound is synthesized via multi-step reactions involving esterification, etherification, and formylation. A common approach involves reacting substituted phenols (e.g., 5-chloro-4-formyl-2-methoxyphenol) with methyl bromoacetate in the presence of a base like K₂CO₃. The reaction is typically carried out in polar aprotic solvents (e.g., DMF or acetone) under reflux (60–80°C) for 6–12 hours . Yield optimization requires precise stoichiometric ratios (1:1.2 phenol to bromoacetate) and inert atmosphere conditions to prevent oxidation of the formyl group. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product in >90% purity .

Advanced Synthesis: Tandem Reactions

Q: Are there advanced methods, such as tandem reactions, applicable to synthesizing this compound? A: Tandem Michael addition-elimination reactions have been employed for structurally analogous compounds. For example, glycine methyl ester derivatives can react with halogenated furanones under basic conditions (e.g., triethylamine) to form intermediates with formyl and amino functionalities. This method reduces side products by coupling multiple steps in a single reaction vessel, though it requires strict temperature control (0–5°C) to stabilize reactive intermediates .

Basic Structural Characterization

Q: What spectroscopic and analytical techniques are essential for characterizing this compound? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, formyl at δ 9.8–10.2 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2850–2720 cm⁻¹ (formyl C-H stretch) .
  • HPLC-MS : To verify molecular weight (272.68 g/mol) and purity (>95%) .

Advanced Structural Analysis: Crystallography

Q: How do crystallographic studies elucidate the molecular conformation and intermolecular interactions? A: Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 72.4° in analogs), influencing packing efficiency. Weak C–H⋯π and π-π interactions (centroid distances ~4.7 Å) stabilize dimeric structures, critical for understanding solubility and crystallinity . Hydrogen bonding networks involving the formyl and methoxy groups further dictate supramolecular assembly .

Reactivity and Functional Group Transformations

Q: How do the electron-withdrawing (Cl, formyl) and donating (methoxy) groups influence reactivity? A: The chloro and formyl groups enhance electrophilicity at the aromatic ring, favoring nucleophilic substitution (e.g., Suzuki coupling at the 4-formyl position). Conversely, the methoxy group donates electron density, directing electrophiles to the para position. Reductive amination of the formyl group (using NaBH₃CN/ammonia) produces amine derivatives, a key step in medicinal chemistry applications .

Contradictions in Synthetic Data

Q: How can researchers reconcile discrepancies in reported yields across solvent systems? A: Yields vary with solvent polarity and base strength. For example, DMF (high polarity) may improve solubility but increase side reactions (e.g., formyl oxidation), reducing yields to ~70%, whereas acetone (moderate polarity) minimizes degradation, achieving >85% yield . Contradictions are resolved by comparing reaction kinetics (e.g., half-life of intermediates) and optimizing solvent/base pairs (K₂CO₃ in acetone vs. NaH in THF) .

Applications in Medicinal Chemistry

Q: What in vitro studies support the bioactivity of derivatives of this compound? A: Analogous compounds (e.g., phenoxyacetates with formyl groups) exhibit inhibitory activity against enzymes like cyclooxygenase-2 (IC₅₀ ~5–10 μM) and antimicrobial properties (MIC 8–16 μg/mL against S. aureus). The formyl group is pivotal for forming Schiff bases with lysine residues in target proteins . Derivatives are also explored as fluorescent probes for cellular imaging due to their aromatic π-system .

Methodological Challenges in Purification

Q: What challenges arise during purification, and how are they addressed? A: The compound’s polarity complicates separation from unreacted phenol or bromoacetate. Gradient elution (hexane:EtOAc 4:1 to 1:1) on silica gel effectively resolves these impurities. For scale-up, recrystallization from ethanol/water (7:3) at −20°C yields high-purity crystals (>99%) .

Computational Modeling

Q: How can DFT calculations predict reactivity or stability? A: Density functional theory (B3LYP/6-311+G**) models the electron density distribution, identifying reactive sites (e.g., LUMO localization at the formyl group). Simulations also predict stability under thermal stress (e.g., decomposition onset at ~200°C), guiding storage conditions .

Advanced Applications: Drug Intermediate

Q: What role does this compound play in synthesizing bioactive molecules? A: It serves as a precursor to cyclic lactams (via intramolecular amidation) and coumarin derivatives (via Pechmann condensation). The chloro and methoxy groups enhance lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

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